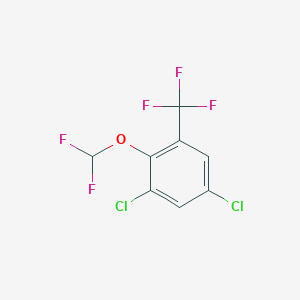

3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride

Descripción

3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a halogenated aromatic compound characterized by a benzotrifluoride core (C₆H₃CF₃) substituted with two chlorine atoms at the 3- and 5-positions and a difluoromethoxy group (-OCF₂H) at the 2-position. Its molecular formula is C₇H₃Cl₂F₅O, with a calculated molecular weight of 269.00 g/mol. The trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂H) groups enhance metabolic stability and lipophilicity, making such compounds valuable intermediates in drug synthesis .

Propiedades

IUPAC Name |

1,5-dichloro-2-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-3-1-4(8(13,14)15)6(5(10)2-3)16-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKWGEJOGFWNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride typically involves the introduction of difluoromethoxy and trifluoromethyl groups onto a chlorinated benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Halogenation: Chlorination of a suitable benzene derivative to introduce chlorine atoms at the desired positions.

Fluorination: Introduction of fluorine atoms using reagents such as difluoromethyl ether or trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: Industrial production of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the manufacturer and the desired purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluoride derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its unique chemical properties make it a useful tool in drug discovery and development .

Industry: The compound is also used in the production of specialty chemicals and materials, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s reactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

*Hammett substituent constants (σ) sourced from empirical studies: Cl (σ = 0.23), -CF₃ (σ = 0.54), and -OCF₂H (estimated σ ≈ 0.35 based on -OCH₃ σ = 0.12 and electron-withdrawing fluorine effects) .

- Electronic Effects : The -OCF₂H group in the target compound provides moderate electron-withdrawing effects (σ ≈ 0.35), weaker than -CF₃ (σ = 0.54) but stronger than methoxy (-OCH₃, σ = 0.12). This balance enhances electrophilic substitution reactivity compared to perfluorinated analogs .

- Steric Effects : The difluoromethoxy group’s bulkiness may hinder ortho-substitution reactions, contrasting with smaller substituents like fluorine .

Actividad Biológica

3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride (CAS No. 1807184-46-8) is a fluorinated aromatic compound that has garnered attention due to its potential biological activity and applications in various fields, including agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of chlorine and fluorine atoms, contributing to its unique chemical behavior. Its molecular formula is . The presence of the difluoromethoxy group enhances its lipophilicity, which may influence its biological interactions.

The biological activity of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is largely attributed to its ability to interact with specific molecular targets within biological systems. The halogen substituents can enhance reactivity, allowing the compound to form covalent bonds with proteins or nucleic acids, potentially leading to inhibition or activation of various biochemical pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling.

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antimicrobial properties of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride.

| Study | Method | Findings |

|---|---|---|

| Alexandrino et al. (2024) | Cell viability assays | Showed significant cytotoxic effects on various cancer cell lines at micromolar concentrations. |

| Environmental Impact Study | Antimicrobial testing | Demonstrated effective inhibition against several bacterial strains, indicating potential as a biocide. |

Case Studies

- Cancer Research : A study focused on the effects of this compound on human breast cancer cells revealed that it induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM.

- Agricultural Applications : Research indicated that 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride exhibited herbicidal properties against common weeds in soybean crops, suggesting its potential as a novel agrochemical.

Environmental Considerations

Due to its chemical nature, there are concerns regarding the environmental persistence and bioaccumulation of 3,5-Dichloro-2-(difluoromethoxy)benzotrifluoride. Studies have shown that fluorinated compounds can resist degradation in natural environments, leading to potential ecological impacts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.